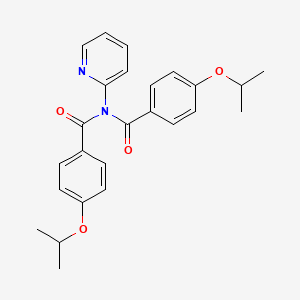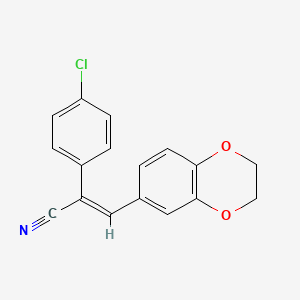
4-isopropoxy-N-(4-isopropoxybenzoyl)-N-2-pyridinylbenzamide
説明
4-isopropoxy-N-(4-isopropoxybenzoyl)-N-2-pyridinylbenzamide, also known as IPRIPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biology.
作用機序
The mechanism of action of 4-isopropoxy-N-(4-isopropoxybenzoyl)-N-2-pyridinylbenzamide involves the inhibition of certain enzymes and proteins that are involved in various cellular processes. For example, 4-isopropoxy-N-(4-isopropoxybenzoyl)-N-2-pyridinylbenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in the inflammatory response. In addition, 4-isopropoxy-N-(4-isopropoxybenzoyl)-N-2-pyridinylbenzamide has been found to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects
4-isopropoxy-N-(4-isopropoxybenzoyl)-N-2-pyridinylbenzamide has been found to have a range of biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. In addition, 4-isopropoxy-N-(4-isopropoxybenzoyl)-N-2-pyridinylbenzamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One of the advantages of using 4-isopropoxy-N-(4-isopropoxybenzoyl)-N-2-pyridinylbenzamide in lab experiments is that it has been shown to have low toxicity, making it a relatively safe compound to work with. In addition, 4-isopropoxy-N-(4-isopropoxybenzoyl)-N-2-pyridinylbenzamide has been found to have good solubility in a range of solvents, making it easy to dissolve and work with. However, one limitation of using 4-isopropoxy-N-(4-isopropoxybenzoyl)-N-2-pyridinylbenzamide in lab experiments is that it can be difficult to synthesize, which can make it expensive and time-consuming to work with.
将来の方向性
There are a number of potential future directions for research on 4-isopropoxy-N-(4-isopropoxybenzoyl)-N-2-pyridinylbenzamide. One area of interest is the development of new drugs based on 4-isopropoxy-N-(4-isopropoxybenzoyl)-N-2-pyridinylbenzamide, particularly for the treatment of inflammatory conditions and cancer. In addition, further research is needed to fully understand the mechanism of action of 4-isopropoxy-N-(4-isopropoxybenzoyl)-N-2-pyridinylbenzamide, as well as its potential applications in other areas, such as microbiology and biotechnology. Finally, there is a need for further studies to investigate the safety and toxicity of 4-isopropoxy-N-(4-isopropoxybenzoyl)-N-2-pyridinylbenzamide, particularly in human subjects.
科学的研究の応用
4-isopropoxy-N-(4-isopropoxybenzoyl)-N-2-pyridinylbenzamide has been studied extensively for its potential applications in the field of medicine and biology. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. In addition, 4-isopropoxy-N-(4-isopropoxybenzoyl)-N-2-pyridinylbenzamide has been found to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
4-propan-2-yloxy-N-(4-propan-2-yloxybenzoyl)-N-pyridin-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4/c1-17(2)30-21-12-8-19(9-13-21)24(28)27(23-7-5-6-16-26-23)25(29)20-10-14-22(15-11-20)31-18(3)4/h5-18H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDANGMDXXTWNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(propan-2-yloxy)-N-{[4-(propan-2-yloxy)phenyl]carbonyl}-N-(pyridin-2-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-(3-fluorobenzyl)-4-piperidinecarboxylate](/img/structure/B4676832.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B4676848.png)
![methyl 4-({2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-3-carboxylate](/img/structure/B4676865.png)
![N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4676867.png)
![N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4676872.png)
![4-[(2,6-difluorobenzoyl)amino]-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4676873.png)
![4-({3-[(cyclohexylamino)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B4676879.png)
![N-(3-chloro-4-fluorophenyl)-N'-[3-(4-methyl-1H-pyrazol-1-yl)propyl]urea](/img/structure/B4676883.png)

![N-allyl-2-({4-ethyl-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4676903.png)
![1-acetyl-N-[4-(dimethylamino)phenyl]-4-piperidinecarboxamide](/img/structure/B4676906.png)
![ethyl 1-butyl-5-[2-(dimethylamino)ethoxy]-2-methyl-1H-indole-3-carboxylate](/img/structure/B4676907.png)
![1-[(4-methylbenzyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B4676914.png)